Acetyl-L-valine methyl amide
CAS No.: 19701-84-9
VCID: VC21538990
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Acetyl-L-valine methyl amide, with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol, is a derivative of the amino acid L-valine. It is synthesized by modifying L-valine with an acetyl group at the N-terminus and a methyl group at the amide position. This compound is of interest in various fields, including biochemistry, pharmaceuticals, and materials science. Synthesis and PreparationThe synthesis of acetyl-L-valine methyl amide typically involves the reaction of L-valine with acetic anhydride to form the N-acetyl derivative, followed by methylation of the amide group. This process can be achieved through various chemical methods, including the use of methyl iodide and a base like sodium hydride . Pharmaceutical ApplicationsAcetyl-L-valine methyl amide is explored in pharmaceutical research due to its potential as a building block for peptide synthesis and drug development. Its stability and solubility properties make it a valuable compound in the formulation of bioactive molecules . Materials ScienceIn materials science, derivatives of amino acids like acetyl-L-valine methyl amide are used to create responsive polymers. These polymers can change properties in response to environmental conditions such as temperature, which is useful in drug delivery systems . Biological and Nutritional ApplicationsWhile specific research on acetyl-L-valine methyl amide in biological systems is limited, its structural similarity to other amino acid derivatives suggests potential applications in nutrition and biotechnology. For instance, related compounds are explored for their benefits in muscle recovery and neuroprotection . Storage and HandlingAcetyl-L-valine methyl amide should be stored at room temperature. It is classified as a bioactive small molecule and is intended for professional use in research laboratories and industrial settings. It is not suitable for medical or consumer use . |
---|---|
CAS No. | 19701-84-9 |
Product Name | Acetyl-L-valine methyl amide |
Molecular Formula | C8H16N2O2 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | (2S)-2-acetamido-N,3-dimethylbutanamide |
Standard InChI | InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1 |
Standard InChIKey | CERMWOUCIZTOBO-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NC)NC(=O)C |
SMILES | CC(C)C(C(=O)NC)NC(=O)C |
Canonical SMILES | CC(C)C(C(=O)NC)NC(=O)C |
Synonyms | 19701-84-9;Ac-Val-NHMe;Acetyl-L-valinemethylamide;CTK8F7548;ZINC2560845;AKOS006274980;I14-33915 |
PubChem Compound | 7019867 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume